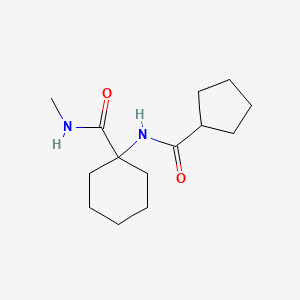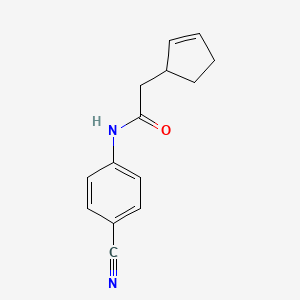![molecular formula C13H19N3O B7514243 N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide, also known as NDMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDMA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is commonly used to induce excitotoxicity, a process in which excessive activation of the NMDA receptor leads to neuronal damage and death. This model has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the mechanisms of drug addiction and withdrawal, as the NMDA receptor has been implicated in these processes.
Mécanisme D'action
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide acts as a potent antagonist of the NMDA receptor, binding to the receptor and preventing the activation of ion channels. This leads to a decrease in calcium influx and a reduction in synaptic plasticity. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Biochemical and Physiological Effects
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in drug addiction and withdrawal.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent and specific antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has some limitations as a research tool. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent neurotoxin, and its use requires careful handling and disposal. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can also be expensive to synthesize, which may limit its availability for some research groups.
Orientations Futures
There are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, as well as for the management of pain and addiction.
Another area of interest is the development of new methods for studying the role of the NMDA receptor in vivo. This could include the development of new imaging techniques that can visualize the activity of the receptor in real-time, as well as the development of new animal models that can mimic the pathogenesis of neurodegenerative diseases.
In conclusion, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research, and there are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. However, careful handling and disposal of N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide are required due to its potent neurotoxicity.
Méthodes De Synthèse
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized by reacting 2-(dimethylamino)phenylacetonitrile with pyrrolidine-1-carboxylic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-8-4-3-7-11(12)14-13(17)16-9-5-6-10-16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCLGNKNHYGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)


![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)
